molecular formula C27H24N4O3 B11985389 6-(3,4-dimethoxyphenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

6-(3,4-dimethoxyphenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11985389
M. Wt: 452.5 g/mol
InChI Key: ZLOXZSPWOHHTGU-UHFFFAOYSA-N
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Description

6-(3,4-dimethoxyphenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes a chromene ring fused with a triazolo-pyrimidine moiety, and substituted with 3,4-dimethoxyphenyl and 4-methylphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 6-(3,4-dimethoxyphenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine involves multiple steps, typically starting with the preparation of the chromene and triazolo-pyrimidine intermediates. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 6-(3,4-dimethoxyphenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine include other chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidines with different substituents. These compounds share a similar core structure but differ in their substituent groups, which can lead to variations in their chemical and biological properties.

Properties

Molecular Formula

C27H24N4O3

Molecular Weight

452.5 g/mol

IUPAC Name

9-(3,4-dimethoxyphenyl)-11-(4-methylphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene

InChI

InChI=1S/C27H24N4O3/c1-16-8-10-17(11-9-16)25-23-24(30-27-28-15-29-31(25)27)19-6-4-5-7-20(19)34-26(23)18-12-13-21(32-2)22(14-18)33-3/h4-15,25-26H,1-3H3,(H,28,29,30)

InChI Key

ZLOXZSPWOHHTGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4OC3C5=CC(=C(C=C5)OC)OC)NC6=NC=NN26

Origin of Product

United States

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